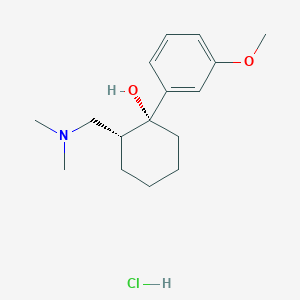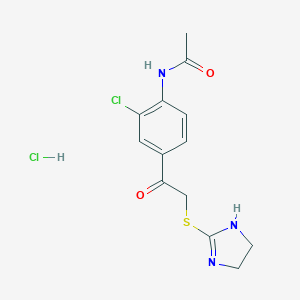
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. This binding leads to the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production.
Biochemische Und Physiologische Effekte
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuroprotection, and drug addiction. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes that are mediated by this receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for the study of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride. One potential direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another potential direction is the investigation of the role of the sigma-1 receptor in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves several steps. The first step involves the reaction of 2-chloro-4-nitrobenzoic acid with thioacetamide in the presence of a reducing agent to form 2-chloro-4-(thioacetamido)benzoic acid. The second step involves the reaction of this intermediate with 2-mercapto-4,5-dihydroimidazole in the presence of a coupling agent to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction.
Eigenschaften
CAS-Nummer |
160518-39-8 |
|---|---|
Produktname |
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride |
Molekularformel |
C13H15Cl2N3O2S |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O2S.ClH/c1-8(18)17-11-3-2-9(6-10(11)14)12(19)7-20-13-15-4-5-16-13;/h2-3,6H,4-5,7H2,1H3,(H,15,16)(H,17,18);1H |
InChI-Schlüssel |
VMCUMVVMBWQGRC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Andere CAS-Nummern |
160518-39-8 |
Synonyme |
N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]a cetamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
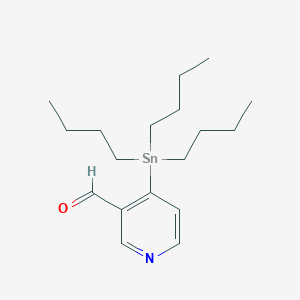

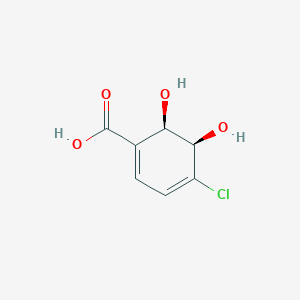
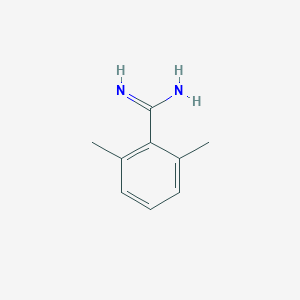
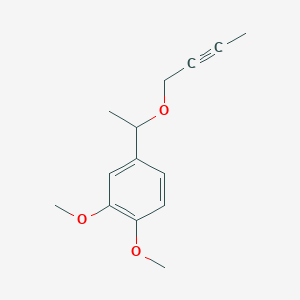
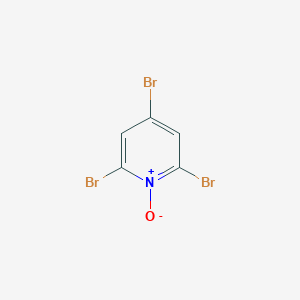
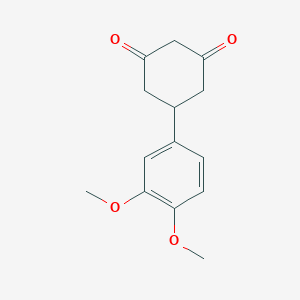
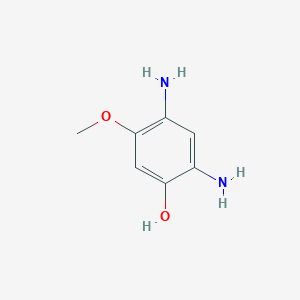

![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
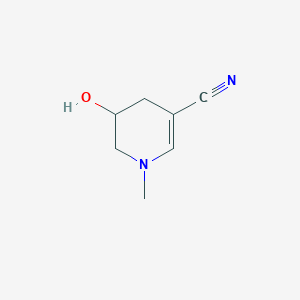
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
